N'-[1-Amino-1-phenylmethylidene]hydrazinecarboxylic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[1-Amino-1-phenylmethylidene]hydrazinecarboxylic acid tert-butyl ester is a chemical compound with the molecular formula C12H17N3O2 and a molecular weight of 235.29 g/mol . It is also known by its IUPAC name, tert-butyl (2Z)-2-[amino(phenyl)methylene]hydrazinecarboxylate . This compound is typically found as a beige solid and is used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-Amino-1-phenylmethylidene]hydrazinecarboxylic acid tert-butyl ester can be achieved through several methods. One common method involves the reaction of tert-butyl carbazate with benzaldehyde under acidic conditions . The reaction typically proceeds as follows:
Reactants: tert-butyl carbazate and benzaldehyde.
Conditions: Acidic medium, often using hydrochloric acid or sulfuric acid.
Procedure: The reactants are mixed and heated to promote the formation of the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . This method is advantageous due to its mild reaction conditions and high yields.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[1-Amino-1-phenylmethylidene]hydrazinecarboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can react with the compound under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazinecarboxylates.
Wissenschaftliche Forschungsanwendungen
N’-[1-Amino-1-phenylmethylidene]hydrazinecarboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of various hydrazine derivatives.
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of N’-[1-Amino-1-phenylmethylidene]hydrazinecarboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can form hydrazone linkages with aldehydes and ketones, which is a key step in many of its applications . Additionally, its hydrazine moiety allows it to participate in various nucleophilic reactions, making it a versatile reagent in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbazate: A related compound with similar reactivity and applications.
Hydrazinecarboxylic acid tert-butyl ester: Another similar compound used in organic synthesis.
Uniqueness
N’-[1-Amino-1-phenylmethylidene]hydrazinecarboxylic acid tert-butyl ester is unique due to its specific structure, which allows it to form stable hydrazone linkages and participate in a wide range of chemical reactions. Its tert-butyl ester group also provides steric protection, enhancing its stability and reactivity in various applications .
Eigenschaften
Molekularformel |
C12H17N3O2 |
---|---|
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
tert-butyl N-[(E)-[amino(phenyl)methylidene]amino]carbamate |
InChI |
InChI=1S/C12H17N3O2/c1-12(2,3)17-11(16)15-14-10(13)9-7-5-4-6-8-9/h4-8H,1-3H3,(H2,13,14)(H,15,16) |
InChI-Schlüssel |
UUWHNGLXDSXTLN-UHFFFAOYSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N/N=C(\C1=CC=CC=C1)/N |
Kanonische SMILES |
CC(C)(C)OC(=O)NN=C(C1=CC=CC=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.